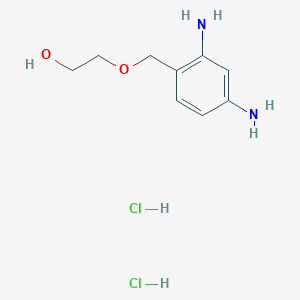
2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O2. It is known for its versatile applications in scientific research and development. This compound is characterized by its unique structure, which includes a benzyl group substituted with two amino groups and an ethoxy group, making it a valuable compound in various fields of study .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride typically involves the reaction of 2,4-diaminobenzyl alcohol with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques to obtain a high-purity product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
- Phenoxyethanol
- 2-((2,4-Diaminophenyl)methoxy)ethanol dihydrochloride
Uniqueness
2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and biological activity, making it a valuable tool in various research applications .
Propriétés
Numéro CAS |
1215419-42-3 |
|---|---|
Formule moléculaire |
C9H16Cl2N2O2 |
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
2-[(2,4-diaminophenyl)methoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C9H14N2O2.2ClH/c10-8-2-1-7(9(11)5-8)6-13-4-3-12;;/h1-2,5,12H,3-4,6,10-11H2;2*1H |
Clé InChI |
FDBIBTMHYXHABZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)N)COCCO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride](/img/structure/B13446194.png)
![{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate](/img/structure/B13446200.png)



![4-methyl-2-[(E)-(2-oxooxolan-3-ylidene)methoxy]-2H-furan-5-one](/img/structure/B13446236.png)
![N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride](/img/structure/B13446244.png)
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13446250.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)





